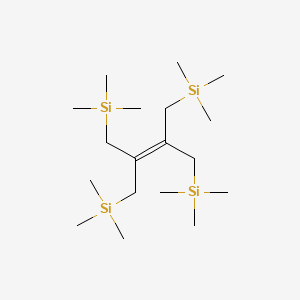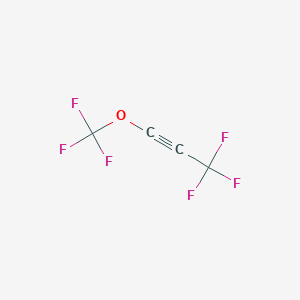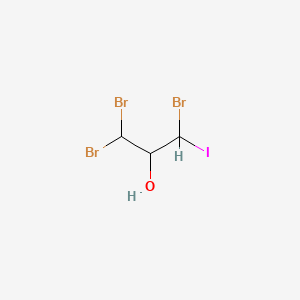
1,1,3-Tribromo-3-iodopropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tribromo-3-iodopropan-2-ol is a halogenated organic compound with the molecular formula C3H4Br3IO It is characterized by the presence of three bromine atoms and one iodine atom attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Tribromo-3-iodopropan-2-ol typically involves the halogenation of propan-2-ol. One common method is the sequential bromination and iodination of propan-2-ol. The reaction conditions often include the use of bromine and iodine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with halogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Tribromo-3-iodopropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
1,1,3-Tribromo-3-iodopropan-2-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,3-Tribromo-3-iodopropan-2-ol involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form strong bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,3-Tribromo-3-chloropropan-2-ol: Similar in structure but with a chlorine atom instead of iodine.
1,1,3-Tribromo-3-fluoropropan-2-ol: Contains a fluorine atom instead of iodine.
1,1,3-Tribromo-3-bromopropan-2-ol: Contains an additional bromine atom instead of iodine.
Uniqueness
1,1,3-Tribromo-3-iodopropan-2-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties and reactivity. The combination of these halogens can lead to unique interactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
62872-22-4 |
|---|---|
Molecular Formula |
C3H4Br3IO |
Molecular Weight |
422.68 g/mol |
IUPAC Name |
1,1,3-tribromo-3-iodopropan-2-ol |
InChI |
InChI=1S/C3H4Br3IO/c4-2(5)1(8)3(6)7/h1-3,8H |
InChI Key |
XQPNXFRENMZWCH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)Br)(C(Br)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


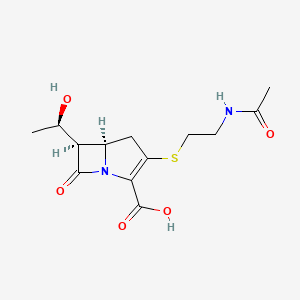


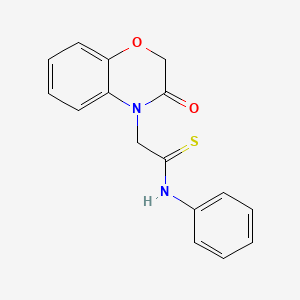
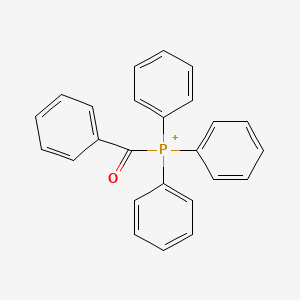

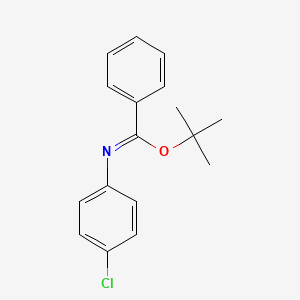
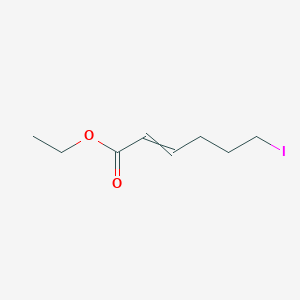
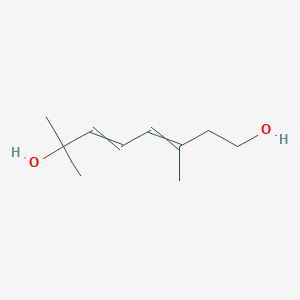

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
